molecular formula C15H10O4 B026482 Daidzein-3',5',8-d3 CAS No. 220930-96-1

Daidzein-3',5',8-d3

Cat. No.: B026482
CAS No.: 220930-96-1
M. Wt: 257.25 g/mol
InChI Key: ZQSIJRDFPHDXIC-BKWFQMGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daidzein-3',5',8-d3, also known as 8-daidzein, is a naturally occurring isoflavone found in plants and herbs. It is a phytoestrogen, meaning it has estrogen-like effects and has been studied for its potential health benefits. 8-daidzein has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as potential therapeutic uses in a variety of conditions.

Scientific Research Applications

  • Obesity and Metabolic Health :

    • Daidzein improves obesity-related inflammation and insulin resistance by regulating adipokine expression through PPARγ (Sakamoto et al., 2014).
    • It inhibits preadipocyte proliferation and fat deposition, which could aid in obesity prevention and therapy (He et al., 2016).
  • Cancer Prevention and Therapy :

    • Daidzein shows potential in reducing the risk of hormone-related cancers and has potent anticancer activity against ovarian cancer cells (Fateminasab et al., 2018); (Hua et al., 2018).
    • It has shown potential in inhibiting the growth of mammary tumors in rodents, indicating its use in breast cancer protection (Liu et al., 2012).
  • Cardiovascular Health :

  • Reproductive and General Health :

    • It enhances egg-laying rates in broilers, improving antioxidant capacity and influencing gene transcription in the liver (Ni et al., 2012).
    • Daidzein may influence gut microflora populations and functionality in the colon (Hartono et al., 2015).
  • Neurological and Bone Health :

  • Other Applications :

Safety and Hazards

Daidzein-3’,5’,8-d3 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It is highly flammable liquid and vapour, and harmful if swallowed, in contact with skin or if inhaled .

Future Directions

Daidzein has received great attention as a fascinating pharmacophore with remarkable potential for the therapeutic management of several diseases . Certain pharmacokinetic properties of Daidzein such as less aqueous solubility, low permeability, and poor bioavailability are major obstacles restricting the therapeutic applications . Therefore, nanotechnology-based formulations have been investigated for Daidzein in preceding years .

Biochemical Analysis

Biochemical Properties

Daidzein-3’,5’,8-d3 plays a significant role in biochemical reactions due to its enhanced stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, daidzein, the non-deuterated form, has been shown to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria . This interaction is crucial as it may be useful as an anti-alcohol agent. Additionally, daidzein-3’,5’,8-d3 can be used to study the metabolic pathways of daidzein, providing insights into its biochemical properties and interactions .

Molecular Mechanism

The molecular mechanism of daidzein-3’,5’,8-d3 involves its interaction with various biomolecules. For example, daidzein has been shown to interact with epidermal growth factor receptor tyrosine kinase (EGFR-TK) through molecular docking and molecular dynamics simulations . This interaction suggests potential anticancer activity. Additionally, daidzein induces apoptosis in breast cancer cells via the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential, and activation of caspases . Daidzein-3’,5’,8-d3 can be used to study these mechanisms in greater detail due to its enhanced stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of daidzein-3’,5’,8-d3 can change over time. Studies have shown that daidzein has several biological effects such as antioxidation, anti-inflammation, chemoprevention, and anticancer effects . The stability of daidzein-3’,5’,8-d3, enhanced by deuterium labeling, allows for more accurate tracking of these effects over time. Additionally, nano-formulations of daidzein have been developed to increase its oral bioavailability, which can impact its temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of daidzein-3’,5’,8-d3 vary with different dosages in animal models. Studies have shown that daidzein can inhibit lipopolysaccharide-induced inflammation in macrophage cell models . The dosage of daidzein-3’,5’,8-d3 can influence its effectiveness and potential toxicity. High doses may lead to adverse effects, while optimal dosages can provide therapeutic benefits. The enhanced stability of daidzein-3’,5’,8-d3 allows for more precise dosage studies.

Metabolic Pathways

Daidzein-3’,5’,8-d3 is involved in various metabolic pathways. It is first deglycosylated to large amounts of daidzein by intestinal bacteria and subsequently converted to minor amounts of methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein . These metabolic pathways involve interactions with enzymes such as glucosidase and other intestinal bacteria. The enhanced stability of daidzein-3’,5’,8-d3 allows for more accurate tracking of these metabolic pathways.

Transport and Distribution

Daidzein-3’,5’,8-d3 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The deuterium labeling of daidzein-3’,5’,8-d3 enhances its stability, allowing for more accurate studies of its transport and distribution within biological systems.

Subcellular Localization

The subcellular localization of daidzein-3’,5’,8-d3 is crucial for its activity and function. Daidzein has been shown to induce apoptosis in breast cancer cells via the mitochondrial pathway

Properties

IUPAC Name

8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIJRDFPHDXIC-BKWFQMGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481999
Record name Daidzein-3',5',8-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220930-96-1
Record name Daidzein-3',5',8-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daidzein-3',5',8-d3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Daidzein-3',5',8-d3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Daidzein-3',5',8-d3
Reactant of Route 4
Daidzein-3',5',8-d3
Reactant of Route 5
Reactant of Route 5
Daidzein-3',5',8-d3
Reactant of Route 6
Reactant of Route 6
Daidzein-3',5',8-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.